molecular formula C17H21N5O B5319587 N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Cat. No. B5319587
M. Wt: 311.4 g/mol
InChI Key: JCVCKGLEGRJXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a chemical compound commonly known as MPAPA. This compound has gained significant attention in the scientific community due to its potential application in the field of medicine and biochemistry.

Mechanism of Action

The exact mechanism of action of MPAPA is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. MPAPA also inhibits the activity of enzymes involved in DNA replication, which further contributes to its antitumor activity.
Biochemical and Physiological Effects:
MPAPA has been shown to have a significant effect on the biochemical and physiological processes of the body. Studies have shown that it can reduce the levels of reactive oxygen species (ROS) in cells, which can help prevent oxidative damage and inflammation. MPAPA has also been shown to modulate the expression of genes involved in cell proliferation and differentiation, which can have a significant impact on the growth and development of cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPAPA in lab experiments is its ability to inhibit the growth of cancer cells, making it a valuable tool for studying cancer biology. However, one of the limitations of MPAPA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of MPAPA is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of MPAPA. One potential direction is the development of new analogs with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of MPAPA, which could provide insights into its potential application in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of MPAPA in vivo, which could pave the way for its clinical development.

Synthesis Methods

The synthesis of MPAPA involves the reaction of 2-methylphenylamine with 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPAPA.

Scientific Research Applications

MPAPA has been studied extensively for its potential application in the treatment of various diseases. It has been found to exhibit significant antitumor activity against different types of cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPAPA has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(2-methylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-14-5-2-3-6-15(14)20-16(23)13-21-9-11-22(12-10-21)17-18-7-4-8-19-17/h2-8H,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVCKGLEGRJXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.